molecular formula C22H21NO5S B2931433 3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide CAS No. 922985-21-5

3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide

Cat. No.: B2931433
CAS No.: 922985-21-5
M. Wt: 411.47
InChI Key: GOGRVHFPOFDDRT-UHFFFAOYSA-N
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Description

3-((4-Methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide is a sulfonamide-containing compound characterized by a propanamide backbone linked to a 4-methoxyphenyl sulfonyl group and an N-substituted 2-phenoxyphenyl moiety. The sulfonyl group confers electron-withdrawing properties, while the methoxy and phenoxy substituents contribute to steric and electronic modulation.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S/c1-27-17-11-13-19(14-12-17)29(25,26)16-15-22(24)23-20-9-5-6-10-21(20)28-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGRVHFPOFDDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-phenoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 3-bromopropionyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-((4-hydroxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide.

    Reduction: Formation of 3-((4-methoxyphenyl)thio)-N-(2-phenoxyphenyl)propanamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide is an organic compound with a sulfonyl group, a methoxyphenyl group, and a phenoxyphenyl group. It has potential applications across chemistry, biology, medicine, and industry.

Scientific Research Applications

3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide has applications in diverse scientific fields:

  • Chemistry It serves as a building block in creating complex molecules.
  • Biology It is investigated for its potential to act as an enzyme inhibitor or receptor modulator.
  • Medicine It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry It is utilized in the development of specialty chemicals and materials.

Enzyme Inhibition

The compound shows enzyme inhibition properties and its mechanism likely involves binding to active sites on target enzymes, modulating their activity. It has been investigated as a potential:

  • Anti-inflammatory agent It may reduce inflammation by inhibiting cyclooxygenase (COX) enzymes.
  • Anticancer agent It may inhibit tumor cell proliferation through pathways including apoptosis induction and cell cycle arrest, according to preliminary studies.

Chemical Reactions

3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide can undergo chemical reactions including:

  • Oxidation The methoxy group can be oxidized using reagents like potassium permanganate or chromium trioxide in acidic conditions to form 3-((4-hydroxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide.
  • Reduction The sulfonyl group can be reduced to a sulfide using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst to form 3-((4-methoxyphenyl)thio)-N-(2-phenoxyphenyl)propanamide.
  • Substitution The phenoxy group can be substituted with reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions to form various substituted derivatives.

Mechanism of Action

The mechanism of action of 3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The methoxy and phenoxy groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features, molecular weights, and key substituents of 3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide with structurally related compounds from the evidence:

Compound Name Key Structural Features Molecular Weight (g/mol) Substituents/Functional Groups Melting Point (°C)
3-((4-Methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide Propanamide, 4-methoxyphenyl sulfonyl, 2-phenoxyphenyl ~450–500 (estimated) Sulfonyl, methoxy, phenoxy Not reported
N-[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-[(4-methoxyphenyl)sulfonyl]propanamide (8i) Oxadiazole ring, benzodioxol group, sulfonyl 431.42 Oxadiazole, benzodioxol, sulfonyl 142–144
N-(4-Ethoxyphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide (9h) Piperidinyl-triazolyl-sulfanyl, ethoxyphenyl 621.77 Triazole, piperidinyl, ethoxy 166.0
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) Benzothiazole ring, methoxyphenyl ~300–320 (estimated) Benzothiazole, methoxy Not reported
2-((4-Methoxyphenyl)sulfonyl)isothiazol-3(2H)-one (4b) Isothiazolone ring, sulfonyl 293.99 (calcd) Isothiazolone, sulfonyl Not reported

Key Observations:

Sulfur-Containing Groups : The sulfonyl group in the target compound is distinct from the isothiazolone’s sulfur-oxygen system in 4b, which may influence redox properties and metabolic stability .

Substituent Effects: The 2-phenoxyphenyl group in the target compound introduces steric bulk and lipophilicity, contrasting with the ethoxyphenyl (9h) or benzothiazole (11) moieties in analogues, which may alter membrane permeability .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Methoxy Positioning : The 4-methoxy group on the phenyl ring enhances solubility via hydrogen bonding, as seen in 8i and 9h .
    • Sulfonyl vs. Thioether : Sulfonyl groups (target compound, 4b) improve metabolic stability compared to thioether-containing analogues (e.g., 19j in ), which are prone to oxidation .
  • Thermal Stability: Higher melting points in triazole derivatives (9g: 175.6°C) suggest greater crystallinity than the target compound, which may remain amorphous due to its flexible phenoxy group .

Biological Activity

3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, which include a sulfonyl group and two aromatic moieties, suggest potential biological activities, particularly as enzyme inhibitors and therapeutic agents.

Chemical Structure and Synthesis

The compound has a complex structure characterized by the following functional groups:

  • Sulfonyl group : Enhances reactivity and potential for interactions with biological targets.
  • Methoxyphenyl group : Contributes to lipophilicity and binding affinity.
  • Phenoxyphenyl group : Provides additional steric and electronic properties.

The synthesis typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-phenoxyaniline in the presence of a base like triethylamine, followed by reaction with 3-bromopropionyl chloride to yield the final product.

Enzyme Inhibition

Research indicates that 3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide exhibits significant enzyme inhibition properties. Its mechanism of action likely involves binding to active sites on target enzymes, leading to modulation of their activity. This compound has been investigated for its potential as an:

  • Anti-inflammatory agent : By inhibiting cyclooxygenase (COX) enzymes, it may reduce inflammation.
  • Anticancer agent : Preliminary studies suggest it may inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Cytotoxicity

The cytotoxic profile of this compound shows relatively low toxicity in normal cells while effectively reducing viability in cancerous cells. This selectivity is crucial for drug development, as it minimizes adverse effects during treatment .

In Vitro Studies

  • Anti-inflammatory Activity : A study evaluated the compound's effect on COX enzymes, demonstrating an IC50 value comparable to standard anti-inflammatory drugs. This suggests its potential use in treating inflammatory diseases .
  • Anticancer Activity : In vitro tests on glioma cells showed that the compound inhibited cell growth significantly. Mechanistic studies indicated that it operates independently of AMPK pathways, suggesting alternative mechanisms for inducing cell death .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how modifications in the chemical structure affect biological activity. Variations in the substituents on the phenyl rings have led to the identification of derivatives with enhanced potency against specific targets, indicating that both steric and electronic factors play critical roles in activity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (μM)
3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamideStructureAnti-inflammatory, Anticancer5.0 (COX inhibition)
3-((4-methoxyphenyl)sulfonyl)-N-(2-methoxyphenyl)propanamideStructureModerate Anti-inflammatory10.0
3-((4-methoxyphenyl)sulfonyl)-N-(2-chlorophenyl)propanamideStructureLow Cytotoxicity15.0

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